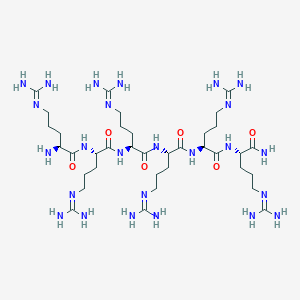
L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- is a complex peptide compound composed of multiple arginine residues Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, wound healing, and immune function
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- typically involves peptide coupling reactions. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process involves the following steps:
Attachment of the first amino acid: The first arginine residue is attached to a resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next arginine residue is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- may involve recombinant DNA technology. This method uses genetically engineered microorganisms to produce the peptide in large quantities. The process includes:
Gene synthesis: The gene encoding the peptide is synthesized and inserted into a plasmid vector.
Transformation: The plasmid is introduced into a host organism, such as Escherichia coli.
Expression and purification: The host organism expresses the peptide, which is then purified using affinity chromatography.
Análisis De Reacciones Químicas
Types of Reactions
L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide (NO), a signaling molecule.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or nitric oxide synthase (NOS) enzymes.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for introducing functional groups.
Major Products
Oxidation: Nitric oxide (NO) and citrulline.
Reduction: Modified peptide with reduced functional groups.
Substitution: Peptide with new functional groups attached.
Aplicaciones Científicas De Investigación
L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and immune response.
Medicine: Potential therapeutic applications in cardiovascular diseases due to its ability to produce nitric oxide.
Industry: Utilized in the production of functional foods and nutraceuticals.
Mecanismo De Acción
The mechanism of action of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- involves its interaction with various molecular targets and pathways:
Nitric oxide production: The guanidino group of arginine residues can be oxidized to produce nitric oxide, a potent vasodilator.
Protein synthesis: The peptide can be incorporated into proteins, influencing their structure and function.
Immune modulation: Arginine residues play a role in modulating immune responses by influencing the activity of immune cells.
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: A single arginine residue with similar physiological functions.
L-Arginyl-L-arginine: A dipeptide with two arginine residues.
L-Arginyl-L-arginyl-L-arginine: A tripeptide with three arginine residues.
Propiedades
Fórmula molecular |
C36H75N25O6 |
|---|---|
Peso molecular |
954.1 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)/t19-,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
BMLTZEAFQLJTIZ-BTNSXGMBSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12823267.png)
![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)
![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)
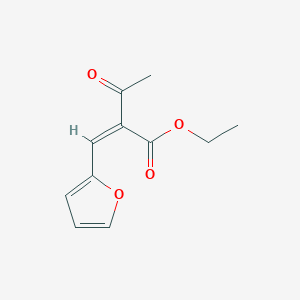
![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
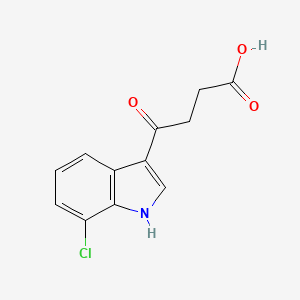
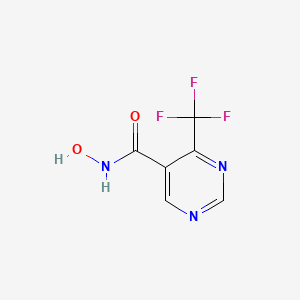


![4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12823319.png)
![Cyclopenta[d]imidazole-2,5(1H,3H)-dione](/img/structure/B12823323.png)
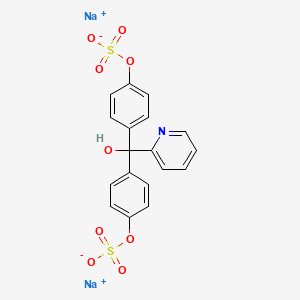

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12823342.png)
